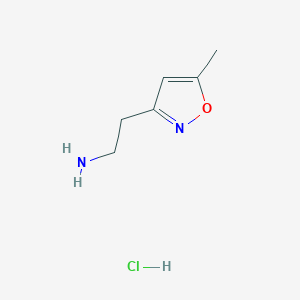
3-(4-Fluorophenyl)-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a carboxylic acid with a fluorophenyl group and a methyl group attached to the carbon chain. The presence of the fluorine atom on the phenyl ring can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 2-methylbutanoic acid backbone with a 4-fluorophenyl group attached. The fluorine atom on the phenyl ring is an electron-withdrawing group, which can influence the compound’s chemical behavior .Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as esterification and amide formation . The fluorine atom on the phenyl ring can also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. As a carboxylic acid, it would be expected to exhibit acidic properties. The presence of the fluorine atom could also influence properties such as polarity and reactivity .Scientific Research Applications
Synthesis and Chemical Applications
- Practical Synthesis for Calcium Antagonists : A practical synthesis method for (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil, has been developed. This synthesis begins with 4-fluorophenylacetic acid and achieves an overall yield of 80% with high enantiomeric excess (ee) (Crameri et al., 1997).
- Asymmetric Hydrogenation for Mibefradil : The asymmetric hydrogenation of 2-(4-fluorophenyl)-3-methylbut-2-enoic acid, used in the pilot-plant-scale synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, is an important step in the production of Mibefradil, a novel calcium antagonist (Crameri et al., 1997).
Optical Resolution and Analytical Characterization
- Optical Resolution via Preferential Crystallization : The optical resolution of 2-(4-substituted phenyl)-3-methylbutanoic acids, including 3-(4-Fluorophenyl)-2-methylbutanoic acid, has been achieved using diethylamine and preferential crystallization. X-ray single crystallography was used to confirm the structural characteristics of the resolved compounds (Nohira et al., 1986).
- Development of a Continuous Homogeneous Metal Complex Catalyzed Process : A continuous process for the asymmetric hydrogenation of 2-(4-fluorophenyl)-3-methylbut-2-enoic acid under high pressure (270 bar) to produce (S)-2-(4-fluorophenyl)-3-methylbutanoic acid has been developed. This process shows advantages in terms of safety, investment, and temperature control compared to batch mode (Wang and Kienzle, 1998).
Crystal Structure Analysis
- Crystal Structure Determination : The crystal structure of related compounds, like 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutanoic acid, has been analyzed. This provides insights into the molecular arrangement and interactions of these compounds (Bulej et al., 2004).
Enantioselective Synthesis
- Enantioselective Hydrogenation : Studies on the enantioselective hydrogenation of similar compounds provide insights into the methods for producing optically active intermediates, which are crucial for pharmaceutical applications (Andrushko et al., 2008).
Novel Amino Acid Identification
- Discovery of Novel Amino Acids in Biological Systems : The identification of novel amino acids like 2,4-diamino-3-methylbutanoic acid in biological systems such as root nodule hydrolysates from Lotus tenuis highlights the broader scope of research involving butanoic acid derivatives (Shaw et al., 1981).
properties
IUPAC Name |
3-(4-fluorophenyl)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(8(2)11(13)14)9-3-5-10(12)6-4-9/h3-8H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHOABNDOPVMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1490400-07-1 |
Source


|
| Record name | 3-(4-fluorophenyl)-2-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2448018.png)

![1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2448020.png)
![2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2448023.png)









![6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione](/img/structure/B2448041.png)